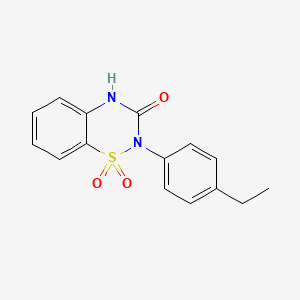

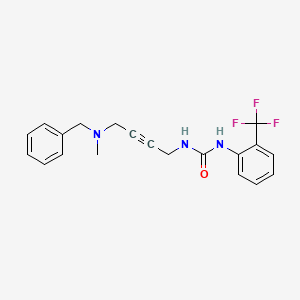

2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

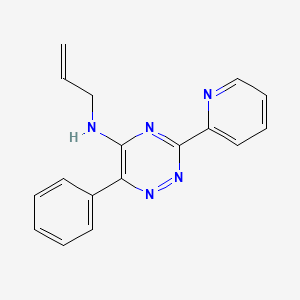

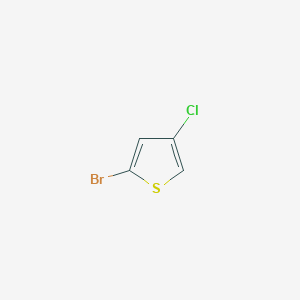

The compound “2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves a reaction under heating conditions, using an aprotic solvent as a reaction medium . The reaction involves a [2+2] cyclization/decarbonation/sulfonylation process .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . Various functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions are responsible for the activity .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide derivatives are largely influenced by the functional groups attached to the ring . The group at the 7 and 8 positions of the ring gave active compounds .Wissenschaftliche Forschungsanwendungen

Vasodilator Activity and Antihypertensive Effects

Some 2-aryl-5-hydrazino-1,3,4-thiadiazoles, closely related to 2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide, have been synthesized and demonstrated antihypertensive activity. These compounds, particularly those with a 2-substituted phenyl ring, displayed potent vasodilator activity due to a direct relaxant effect on vascular smooth muscle, which could suggest potential applications in hypertension management (S. Turner et al., 1988).

Synthetic Methodologies and Chemical Reactivity

A variety of compounds, including 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, have been synthesized through multicomponent reactions involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. These reactions demonstrate the compound's utility in creating structurally diverse heterocycles, potentially useful for further pharmaceutical and material science research (D. Lega et al., 2016).

Antimicrobial Activity

The derivatives of 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide, produced through interactions with cycloalkanecarbaldehydes, were screened for antibacterial and antifungal activities. The synthesized compounds showed promising results, indicating potential applications in developing new antimicrobial agents (D. Lega et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in several cellular processes, including cell growth and division, differentiation, and migration .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby modulating its activity

Biochemical Pathways

The compound’s interaction with its target enzyme can affect various biochemical pathways. For instance, tyrosine-protein phosphatases are involved in the regulation of the MAPK signaling pathway, which plays a key role in cellular processes such as growth, differentiation, and apoptosis . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its target and the biochemical pathways it affects. Given its target, the compound could potentially influence cell growth and division, differentiation, and migration . .

Zukünftige Richtungen

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide”, present a promising scaffold for the development of new therapeutic agents . Future research could focus on exploring the potential of this scaffold in various therapeutic areas, and optimizing the functional groups attached to the ring to enhance activity and selectivity .

Eigenschaften

IUPAC Name |

2-(4-ethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-2-11-7-9-12(10-8-11)17-15(18)16-13-5-3-4-6-14(13)21(17,19)20/h3-10H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWETXJJFOYBDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate](/img/structure/B2822056.png)

![[2-Tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2822057.png)

![2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2822060.png)

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2822062.png)

![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)